molecular formula C25H34N2O4 B15042085 2-(2-Methylphenoxy)-N'-((4-(1,1,3,3-tetramethylbutyl)phenoxy)AC)acetohydrazide

2-(2-Methylphenoxy)-N'-((4-(1,1,3,3-tetramethylbutyl)phenoxy)AC)acetohydrazide

Cat. No.: B15042085
M. Wt: 426.5 g/mol
InChI Key: OILRZMWVFDGXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenoxy)-N’-((4-(1,1,3,3-tetramethylbutyl)phenoxy)AC)acetohydrazide is a complex organic compound characterized by its unique structure, which includes both phenoxy and acetohydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)-N’-((4-(1,1,3,3-tetramethylbutyl)phenoxy)AC)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of 2-Methylphenoxy Acetohydrazide: This step involves the reaction of 2-methylphenol with acetohydrazide under controlled conditions.

    Introduction of 4-(1,1,3,3-tetramethylbutyl)phenoxy Group: This step involves the reaction of the intermediate with 4-(1,1,3,3-tetramethylbutyl)phenol, often using a coupling agent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)-N’-((4-(1,1,3,3-tetramethylbutyl)phenoxy)AC)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(2-Methylphenoxy)-N’-((4-(1,1,3,3-tetramethylbutyl)phenoxy)AC)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)-N’-((4-(1,1,3,3-tetramethylbutyl)phenoxy)AC)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce a biological response.

    Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylphenoxy)acetohydrazide: Lacks the 4-(1,1,3,3-tetramethylbutyl)phenoxy group.

    4-(1,1,3,3-Tetramethylbutyl)phenoxyacetohydrazide: Lacks the 2-methylphenoxy group.

Uniqueness

2-(2-Methylphenoxy)-N’-((4-(1,1,3,3-tetramethylbutyl)phenoxy)AC)acetohydrazide is unique due to the presence of both the 2-methylphenoxy and 4-(1,1,3,3-tetramethylbutyl)phenoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H34N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

N'-[2-(2-methylphenoxy)acetyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

InChI

InChI=1S/C25H34N2O4/c1-18-9-7-8-10-21(18)31-16-23(29)27-26-22(28)15-30-20-13-11-19(12-14-20)25(5,6)17-24(2,3)4/h7-14H,15-17H2,1-6H3,(H,26,28)(H,27,29)

InChI Key

OILRZMWVFDGXAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NNC(=O)COC2=CC=C(C=C2)C(C)(C)CC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.